2-Hydroxy-4-methylbenzophenone
CAS No.: 3098-18-8
Cat. No.: VC21339880
Molecular Formula: C14H12O2
Molecular Weight: 212.24 g/mol
* For research use only. Not for human or veterinary use.

Specification
CAS No. | 3098-18-8 |
---|---|
Molecular Formula | C14H12O2 |
Molecular Weight | 212.24 g/mol |
IUPAC Name | (2-hydroxy-4-methylphenyl)-phenylmethanone |
Standard InChI | InChI=1S/C14H12O2/c1-10-7-8-12(13(15)9-10)14(16)11-5-3-2-4-6-11/h2-9,15H,1H3 |
Standard InChI Key | KIZCNUWGIVQQBK-UHFFFAOYSA-N |
SMILES | CC1=CC(=C(C=C1)C(=O)C2=CC=CC=C2)O |
Canonical SMILES | CC1=CC(=C(C=C1)C(=O)C2=CC=CC=C2)O |
Introduction
Chemical Identity and Structure
2-Hydroxy-4-methylbenzophenone, also known as (2-hydroxy-4-methylphenyl)phenylmethanone, is an aromatic ketone with hydroxyl and methyl substituents. The compound features two phenyl rings connected by a carbonyl group, with a hydroxyl group at the 2-position and a methyl group at the 4-position of one of the phenyl rings .
Basic Chemical Information
Parameter | Information |
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Chemical Name | 2-Hydroxy-4-methylbenzophenone |
Molecular Formula | C₁₄H₁₂O₂ |
Molecular Weight | 212.24 g/mol |
CAS Registry Numbers | 3098-18-8, 19434-30-1 |
SMILES Notation | Cc1ccc(c(O)c1)C(=O)c2ccccc2 |
InChI | InChI=1S/C14H12O2/c1-10-7-8-12(13(15)9-10)14(16)11-5-3-2-4-6-11/h2-9,15H,1H3 |
InChIKey | CEVCYBWRNWZIAA-UHFFFAOYSA-N |
Physical Form | Solid |
The chemical structure of 2-Hydroxy-4-methylbenzophenone consists of a phenyl ring bonded to a carbonyl group, which is in turn bonded to a second phenyl ring substituted with a hydroxyl group at the ortho position and a methyl group at the para position . This particular arrangement of functional groups contributes to the compound's chemical and physical properties.
Physical and Chemical Properties
The physical and chemical properties of 2-Hydroxy-4-methylbenzophenone are influenced by its molecular structure, particularly the presence of the hydroxyl group which can form hydrogen bonds and the methyl group which contributes to the molecule's lipophilicity.
Chemical Reactivity
The chemical reactivity of 2-Hydroxy-4-methylbenzophenone is primarily influenced by its functional groups:
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The hydroxyl group can participate in hydrogen bonding and can be involved in various reactions including esterification and etherification.
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The carbonyl group is susceptible to nucleophilic addition reactions.
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The methyl group can undergo oxidation reactions to form carboxylic acid derivatives.
Analytical Methods for Detection and Quantification
The identification and quantification of 2-Hydroxy-4-methylbenzophenone can be accomplished using various analytical techniques commonly employed for organic compounds.
Chromatographic Methods
Fast, robust, and sensitive analytical methods have been developed for the simultaneous identification of benzophenone and its analogs, which could be adapted for 2-Hydroxy-4-methylbenzophenone:
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Ultrahigh-Performance Liquid Chromatography-Tandem Mass Spectrometry (UHPLC-MS/MS): This technique provides high resolution separation and sensitive detection of benzophenone derivatives .
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Fast Pesticide Extraction (FaPEx): When coupled with UHPLC-MS/MS, this method can achieve favorable recoveries and low limits of detection for benzophenone analogs .
Spectroscopic Methods
Spectroscopic techniques that could be utilized for characterization include:
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Nuclear Magnetic Resonance (NMR) Spectroscopy: Both ¹H and ¹³C NMR can provide valuable information about the structure and purity of the compound.
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Ultraviolet-Visible (UV-Vis) Spectroscopy: Given the aromatic nature and conjugated system of the molecule, UV-Vis spectroscopy can be used for both qualitative identification and quantitative determination.
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Infrared (IR) Spectroscopy: Can help identify the functional groups present in the molecule, particularly the carbonyl and hydroxyl groups.
Toxicological Considerations
Although specific toxicological data for 2-Hydroxy-4-methylbenzophenone is limited in the available search results, understanding potential health implications is important for its safe use.
Future Research Directions
Several areas of potential research could enhance our understanding of 2-Hydroxy-4-methylbenzophenone:
Comprehensive Toxicological Assessment
A thorough evaluation of the toxicological profile of 2-Hydroxy-4-methylbenzophenone would be valuable, including:
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Acute and chronic toxicity studies
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Dermal absorption and irritation testing
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Environmental fate and ecotoxicological impacts
Structure-Activity Relationship Studies
Investigating how the position of the hydroxyl and methyl groups on the benzophenone scaffold affects UV absorption properties and biological activity could provide insights for developing improved UV filters.
Novel Synthetic Approaches
Development of more efficient, environmentally friendly synthesis methods specific to 2-Hydroxy-4-methylbenzophenone could enhance its commercial viability.
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